molecular formula C9H10O4S B3379211 2-(2-Methylbenzenesulfonyl)acetic acid CAS No. 15295-73-5

2-(2-Methylbenzenesulfonyl)acetic acid

Cat. No.: B3379211
CAS No.: 15295-73-5
M. Wt: 214.24
InChI Key: NCZQAXMIGPHWON-UHFFFAOYSA-N
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Description

2-(2-Methylbenzenesulfonyl)acetic acid (CAS 15295-73-5) is a high-purity sulfonyl-based building block of significant interest in organic and medicinal chemistry research . This compound, with a molecular formula of C9H10O4S and a molecular weight of 214.24 g/mol, serves as a versatile synthetic intermediate . Its structure features both a carboxylic acid and an o-tolylsulfonyl group, making it a valuable precursor for designing more complex molecules, particularly in the synthesis of benzocyclobutene derivatives investigated as potential GPR40 agonists for metabolic disease research . Researchers utilize this compound primarily in pharmaceutical development and organic synthesis. The sulfonyl moiety can act as both an activating group and a leaving group in nucleophilic substitution reactions, while the acetic acid side chain offers a handle for further functionalization via coupling or condensation reactions . Its application is strictly for research purposes in laboratory settings. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment and safe laboratory practices are essential when handling this compound. Available for global shipping from multiple stockpoints.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-7-4-2-3-5-8(7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZQAXMIGPHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15295-73-5
Record name 2-(2-methylbenzenesulfonyl)acetic acid
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Synthetic Methodologies and Reaction Pathways of 2 2 Methylbenzenesulfonyl Acetic Acid

Direct Synthetic Routes to the Core Structure

The construction of the 2-(2-methylbenzenesulfonyl)acetic acid core structure can be approached through two primary strategies: the formation of the sulfonyl-carbon bond on a pre-existing carboxylic acid framework or the derivatization of an acetic acid moiety.

Sulfonylation Reactions in Carboxylic Acid Synthesis

One direct route involves the reaction of 2-methylbenzenesulfonyl chloride with a carbanion equivalent of acetic acid. This method is analogous to the well-established malonic ester synthesis. In a typical procedure, a protected form of acetic acid, such as a malonic ester derivative like diethyl malonate, is deprotonated with a suitable base to form a stable enolate. This enolate then acts as a nucleophile, attacking the electrophilic sulfur atom of 2-methylbenzenesulfonyl chloride to form a C-S bond. The resulting product is a sulfonylated malonic ester, which can then be hydrolyzed and decarboxylated to yield the desired this compound.

A variation of this approach involves the direct sulfonylation of an ester enolate. For instance, the lithium enolate of an acetic acid ester, generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with 2-methylbenzenesulfonyl chloride. Subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid. The choice of base and reaction conditions is crucial to control the regioselectivity and prevent side reactions. fiveable.meochemacademy.comudel.edumasterorganicchemistry.com

Reactant 1Reactant 2BaseSolventKey Transformation
Diethyl malonate2-Methylbenzenesulfonyl chlorideSodium ethoxideEthanol (B145695)C-Sulfonylation
Ethyl acetate2-Methylbenzenesulfonyl chlorideLithium diisopropylamide (LDA)Tetrahydrofuran (THF)C-Sulfonylation

Acetic Acid Derivatization Approaches

An alternative and widely applicable strategy is the alkylation of a pre-formed sulfinate salt with a haloacetic acid derivative. This method relies on the nucleophilicity of the sulfinate anion. The synthesis commences with the reduction of 2-methylbenzenesulfonyl chloride to sodium 2-methylbenzenesulfinate. This sulfinate salt is then reacted with an ethyl haloacetate, such as ethyl bromoacetate, in a nucleophilic substitution reaction (SN2). This step forms the ethyl ester of the target compound, ethyl 2-(2-methylbenzenesulfonyl)acetate. The final step is the hydrolysis of the ester, which can be achieved under either acidic or basic conditions, to yield this compound. lumenlearning.comchemguide.co.ukucalgary.calibretexts.orgmasterorganicchemistry.comasianpubs.orgmasterorganicchemistry.com

Another pathway within this category is the oxidation of a corresponding sulfide precursor. This involves the initial synthesis of 2-(2-methylphenylthio)acetic acid. This sulfide can be prepared by reacting 2-methylthiophenol with a haloacetic acid. Subsequent oxidation of the sulfide to the sulfone is a critical step. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide in acetic acid being a common and effective choice. The presence of acetic acid can catalyze the formation of peracetic acid, a potent oxidizing agent that efficiently converts the sulfide to the sulfone. researchgate.netepa.govnih.govorganic-chemistry.org

PrecursorReagent(s)Key Transformation
Sodium 2-methylbenzenesulfinateEthyl bromoacetate, then H3O+/H2O or NaOH/H2OS-Alkylation followed by hydrolysis
2-(2-Methylphenylthio)acetic acidHydrogen peroxide, Acetic acidSulfide oxidation

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and predicting reaction outcomes. The formation of this compound involves fundamental organic reaction mechanisms, including nucleophilic substitution and oxidation.

Elucidation of Rate-Determining Steps

In the alkylation of sodium 2-methylbenzenesulfinate with ethyl bromoacetate, the reaction proceeds via an SN2 mechanism. The rate-determining step is the bimolecular nucleophilic attack of the sulfinate anion on the α-carbon of the ethyl bromoacetate. iastate.edu The rate of this step is dependent on the concentration of both reactants and is influenced by factors such as the solvent, temperature, and the nature of the leaving group. Polar aprotic solvents are generally preferred as they solvate the cation of the sulfinate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

For the sulfide oxidation route, the reaction with hydrogen peroxide in acetic acid involves a two-step oxidation process. The sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone. The rate-determining step can vary depending on the specific reaction conditions. Often, the oxidation of the sulfoxide to the sulfone is the slower step. The mechanism involves the formation of peracetic acid in situ, which then acts as the primary oxidant. researchgate.netepa.gov

Intermediates and Transition State Analysis

In the SN2 alkylation of the sulfinate, the reaction proceeds through a pentacoordinate transition state where the new C-S bond is forming concurrently with the breaking of the C-Br bond. Computational studies on analogous SN2 reactions involving sulfinate anions can provide insights into the geometry and energy of this transition state, confirming a backside attack mechanism. iastate.eduresearchgate.net

The sulfonylation of an ester enolate involves the attack of the carbanionic center of the enolate on the sulfur atom of the sulfonyl chloride. The stability of the enolate intermediate is a key factor, with the choice between kinetic and thermodynamic enolates influencing the reaction pathway. The use of a bulky base like LDA at low temperatures typically favors the formation of the less substituted (kinetic) enolate. fiveable.meochemacademy.comudel.edumasterorganicchemistry.comyoutube.com The reaction proceeds through a tetrahedral intermediate at the sulfur atom, which then collapses to form the C-S bond and eliminate the chloride ion.

Optimization of Synthetic Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for each synthetic route is necessary.

For the alkylation of sodium 2-methylbenzenesulfinate , key parameters to optimize include:

Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of the SN2 reaction.

Temperature: Moderate temperatures are typically sufficient. Higher temperatures may lead to side reactions.

Base for Hydrolysis: For the final hydrolysis step, using a base like sodium hydroxide followed by acidification is often more efficient and leads to an irreversible reaction, driving the equilibrium towards the product. chemguide.co.ukucalgary.calibretexts.orgmasterorganicchemistry.comasianpubs.orgmasterorganicchemistry.com

In the sulfide oxidation method, optimization involves:

Oxidizing Agent: The concentration of hydrogen peroxide and the ratio of acetic acid are critical. An excess of the oxidizing agent is required for the complete conversion to the sulfone.

Catalyst: While the reaction can proceed without a catalyst, certain metal catalysts can enhance the rate and selectivity of the oxidation.

Temperature: The reaction is typically exothermic, and controlling the temperature is important to prevent over-oxidation or decomposition. researchgate.netepa.govnih.govorganic-chemistry.org

For the sulfonylation of ester enolates , optimization strategies include:

Base: The choice and amount of base (e.g., LDA) are crucial for the complete and regioselective formation of the enolate.

Temperature: The enolate generation is usually performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.

Quenching: The reaction is typically quenched with an aqueous acid workup to protonate the intermediate and facilitate isolation. fiveable.meochemacademy.comudel.edumasterorganicchemistry.comyoutube.com

By systematically adjusting these parameters, the yield of this compound can be significantly improved, making the synthesis more efficient and practical.

Catalysis in Sulfonylation and Carboxylation

While the term "sulfonylation" refers to the introduction of a sulfonyl group and "carboxylation" to the introduction of a carboxyl group, the key reaction in synthesizing this compound from its common precursors is the alkylation of a sulfinate. Catalysis in this step is crucial for enhancing reaction rates and improving yields, particularly when dealing with reactants that have limited mutual solubility.

Phase-Transfer Catalysis (PTC) is a highly effective technique for this synthesis. The reaction typically involves a solid salt (sodium 2-methylbenzenesulfinate) and an organic substrate (a haloacetate). A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium iodide (TBAI), facilitates the reaction. The lipophilic cation of the catalyst pairs with the sulfinate anion, transporting it from the solid or aqueous phase into the organic phase where the haloacetic acid derivative is dissolved. This increases the concentration of the nucleophile in the organic phase, leading to a significant acceleration of the reaction. The use of TBAI as a catalyst has been noted in similar alkylations of sulfinate salts. reddit.com

Alternative, more novel catalytic approaches include the direct carboxylation of sodium arylsulfinates using carbon dioxide. Research has shown that a mesoporous ternary metal oxide catalyst (K-Cu-20TiO₂) can facilitate the reaction between arylsulfinates and atmospheric CO₂, representing an atom-economical pathway. nih.govrsc.org This method, however, represents a different synthetic strategy than the more conventional alkylation route.

Table 2: Catalysts in the Synthesis of this compound
Catalyst TypeExampleFunctionApplicable Reaction Step
Phase-Transfer Catalyst (PTC)Tetrabutylammonium iodide (TBAI)Transports sulfinate anion into the organic phase to react with haloacetate.Alkylation of Sulfinate
Metal Oxide CatalystK-Cu-20TiO₂Activates CO₂ for direct carboxylation of the sulfinate salt.Direct Carboxylation

Computational and Theoretical Investigations of 2 2 Methylbenzenesulfonyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of 2-(2-Methylbenzenesulfonyl)acetic acid would be optimized to its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This data is illustrative and not based on actual published research.)

ParameterBond/AngleCalculated Value
Bond LengthS-O11.45 Å
S-O21.45 Å
S-C(aromatic)1.78 Å
S-C(methylene)1.82 Å
C=O1.21 Å
C-O(H)1.35 Å
Bond AngleO1-S-O2120.0°
O1-S-C(aromatic)108.0°
C(aromatic)-S-C(methylene)105.0°
S-C-C(O)112.0°
Dihedral AngleC(aromatic)-S-C-C(O)65.0°

This interactive table is for illustrative purposes only.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic structure and energetics of a molecule from first principles. These calculations would reveal key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Other energetic properties, such as the total energy, zero-point vibrational energy, and dipole moment, would also be determined.

Spectroscopic Parameter Prediction and Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular identification and characterization.

Vibrational Analysis and Infrared Spectroscopy Simulation

A frequency calculation following geometry optimization would yield the vibrational modes of this compound. These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum. The analysis of these vibrational modes allows for the assignment of specific peaks in an experimental IR spectrum to the stretching, bending, and torsional motions of the molecule's functional groups, such as the S=O stretches of the sulfonyl group, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, can aid in the structural elucidation of the molecule and the assignment of signals in the NMR spectra.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This data is illustrative and not based on actual published research.)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
-COOH11.5-COOH172.0
-CH₂-4.2-CH₂-55.0
Ar-H (ortho)7.9Ar-C (ipso-S)138.0
Ar-H (meta)7.5Ar-C (ipso-CH₃)135.0
Ar-H (para)7.6Ar-CH133.0
-CH₃2.6-CH₃20.0

This interactive table is for illustrative purposes only.

Electronic Transitions and UV-Vis Spectroscopy Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling the electronic absorption spectra (UV-Vis) of molecules. These calculations predict the electronic transitions between molecular orbitals, providing information on the excitation energies (wavelengths of maximum absorption, λmax) and the oscillator strengths (intensities of the absorption bands). For this compound, transitions would likely involve π→π* and n→π* excitations within the aromatic ring and the carbonyl and sulfonyl groups.

Molecular Electrostatic Potential (MEP) and Frontier Orbital (HOMO/LUMO) Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO and LUMO) provides significant insights into the chemical reactivity and stability of this compound. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the MEP would likely reveal regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the sulfonyl (SO₂) and carboxylic acid (COOH) groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and, to a lesser extent, the hydrogen atoms on the aromatic ring and methyl group would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Frontier Orbital (HOMO/LUMO) Analysis is crucial for understanding a molecule's electronic transitions and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the methyl-substituted benzene (B151609) ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing sulfonyl group and the carboxylic acid moiety. The charge transfer from the HOMO to the LUMO would therefore represent an electronic transition from the aromatic ring to the sulfonyl-acetic acid side chain. This intramolecular charge transfer is a key aspect of its electronic behavior. researchgate.netscispace.com

Below is a table of representative HOMO-LUMO energy values and related quantum chemical descriptors for a generic arylsulfonyl acetic acid derivative, calculated using DFT. These values are illustrative and would vary for the specific compound this compound.

ParameterTypical Value (eV)Significance
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
ELUMO-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.5 to 6.5Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I)6.5 to 7.5The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A)1.0 to 2.0The energy released when an electron is added to the molecule (approximated as -ELUMO).

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical properties and behavior in a condensed phase.

Conformational Analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key dihedral angles determining its conformation are those around the C-S and C-C bonds of the side chain, as well as the orientation of the carboxylic acid group.

The carboxylic acid group itself can exist in two primary planar conformations: syn and anti. nih.govnih.gov The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally more stable in the gas phase. However, in solution, particularly in protic solvents, the anti conformer can be significantly populated due to stronger interactions with solvent molecules. nih.gov The presence of the bulky o-methylbenzenesulfonyl group may also influence this equilibrium. Rotational barriers for these conformations can be calculated to understand the flexibility of the molecule.

Intermolecular Interactions dictate how molecules pack in a crystal lattice. For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds. iucr.org

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the methyl and aromatic C-H groups as donors and the sulfonyl or carbonyl oxygen atoms as acceptors are also likely to be present, further stabilizing the crystal structure. iucr.org

These interactions can be systematically studied using computational methods like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. acs.org

The following table summarizes the expected types of intermolecular interactions and their typical geometric parameters.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
Strong Hydrogen BondO-H···O=C1.6 - 1.8160 - 180
Weak Hydrogen BondC-H···O=S2.2 - 2.8130 - 170
π-π StackingBenzene Ring ↔ Benzene Ring3.3 - 3.8 (centroid-centroid)N/A

Reaction Pathway Energetics and Transition State Studies

Computational chemistry can also be used to model chemical reactions and determine their energetic profiles. For this compound, a relevant reaction to study would be the deprotonation of the carboxylic acid, which is a fundamental acid-base reaction.

The deprotonation of this compound can be represented as: C₈H₁₀O₄S ⇌ C₈H₉O₄S⁻ + H⁺

The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the adjacent sulfonyl group. Computational studies can quantify this effect by calculating the pKa of the acid.

Transition State Studies focus on identifying the geometry of the transition state, which is the highest energy point along the reaction pathway. matlantis.com For a simple deprotonation reaction in the gas phase, the transition state might not be well-defined. However, in the presence of a base, a transition state involving the transfer of the proton from the carboxylic acid to the base can be located and characterized. The vibrational frequencies of the transition state are also calculated; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical energy profile for the deprotonation reaction is presented in the table below, illustrating the key energetic parameters.

ParameterDescriptionHypothetical Value (kcal/mol)
Energy of Reactant (ER)Energy of the neutral this compound molecule.0 (Reference)
Energy of Products (EP)Sum of the energies of the carboxylate anion and a proton.Varies with solvent
Activation Energy (Ea)The energy barrier for the deprotonation reaction.Low in the presence of a base
Reaction Energy (ΔE)The overall energy change of the reaction (EP - ER).Depends on the stability of the anion

Advanced Analytical Characterization Methodologies for 2 2 Methylbenzenesulfonyl Acetic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of 2-(2-methylbenzenesulfonyl)acetic acid, enabling the non-destructive examination of its molecular features.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular bonds.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching signals. libretexts.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also prominent, generally appearing in the region of 1700-1725 cm⁻¹. libretexts.orgresearchgate.net

The sulfonyl group (SO₂) produces two characteristic and strong stretching vibrations: an asymmetric stretch typically found between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹. The aromatic ring contributes to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. vscht.cz The presence of the methyl group is indicated by C-H stretching and bending vibrations.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500Strong, Very Broad
Aromatic (C-H)Stretching3100 - 3000Medium
Aliphatic (C-H)Stretching3000 - 2850Medium
Carboxylic Acid (C=O)Stretching1725 - 1700Strong
Aromatic (C=C)Stretching1600 - 1450Medium to Weak
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300Strong
Sulfonyl (S=O)Symmetric Stretching1160 - 1140Strong
Carboxylic Acid (C-O)Stretching1320 - 1210Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. The most downfield signal is expected for the acidic proton of the carboxylic acid, typically appearing as a broad singlet between 10-12 ppm. libretexts.org The four protons on the ortho-substituted benzene (B151609) ring will appear in the aromatic region (7.0-8.0 ppm) as a complex multiplet. The methylene (B1212753) protons (-CH₂-), being adjacent to the strongly electron-withdrawing sulfonyl group, are expected to be deshielded and appear as a singlet around 4.0-4.5 ppm. The methyl group (-CH₃) attached to the aromatic ring would appear as a singlet further upfield, likely in the 2.3-2.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around 170-180 ppm. The six aromatic carbons will produce signals in the 125-140 ppm region. organicchemistrydata.org The methylene carbon adjacent to the sulfonyl group is anticipated to be around 60-65 ppm. The methyl carbon will be the most upfield signal, typically appearing around 20-25 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
Aromatic H7.0 - 8.0Multiplet4H
-SO₂CH₂-4.0 - 4.5Singlet2H
Ar-CH₃2.3 - 2.5Singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
-C OOH170 - 180
Aromatic C (quaternary)130 - 140
Aromatic C -H125 - 135
-SO₂C H₂-60 - 65
Ar-C H₃20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀O₄S. In soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. wikipedia.org Common fragmentation pathways for this compound would include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. libretexts.org Cleavage of the C-S bond can lead to fragments corresponding to the tolylsulfonyl cation or the carboxymethyl radical.

Table 4: Predicted Molecular Ion Adducts for this compound (C₉H₁₀O₄S, Exact Mass: 214.03 g/mol )

AdductIon FormulaPredicted m/z
[M+H]⁺[C₉H₁₁O₄S]⁺215.0373
[M+Na]⁺[C₉H₁₀O₄SNa]⁺237.0192
[M-H]⁻[C₉H₉O₄S]⁻213.0227

Data predicted by computational tools. nist.gov

Table 5: Plausible Mass Spectrometry Fragmentation Patterns

Parent Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Fragment Structure
215.04H₂O (18.01)197.03[M+H-H₂O]⁺
215.04HCOOH (46.01)169.03[M+H-HCOOH]⁺
215.04SO₂ (64.00)151.04[M+H-SO₂]⁺
215.04CH₂COOH (59.01)156.03[CH₃C₆H₄SO₂]⁺

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits absorption bands related to its π-electron system. up.ac.za Substitution on the ring with groups like methyl, sulfonyl, and carboxymethyl modifies the positions and intensities of these absorptions.

Typically, substituted benzenes show a strong primary absorption band (E-band) below 220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. nist.gov The presence of the sulfonyl group, an electron-withdrawing group, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. up.ac.za The spectrum is useful for quantitative analysis and for confirming the presence of the aromatic system.

Table 6: Expected UV-Visible Absorption Maxima (λmax) for this compound in a Non-polar Solvent

BandExpected λmax (nm)Associated Transition
E-band~220 - 230π → π
B-band~265 - 280π → π (forbidden)

Chromatographic Separation and Quantification Techniques

Chromatography is indispensable for assessing the purity of this compound and for analyzing it within mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and quantifying it in complex matrices. scienceopen.com A reversed-phase (RP-HPLC) method is most suitable for this compound due to its moderate polarity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com To ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks, the mobile phase is typically acidified with a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid. sigmaaldrich.com Detection is commonly performed with a UV detector set to one of the compound's absorption maxima, for instance, 220 nm or 270 nm. sigmaaldrich.comsielc.com This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling accurate purity assessment (e.g., >98%).

Table 7: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
GradientIsocratic or Gradient (e.g., 30-70% B over 15 min)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm or 270 nm
Injection Volume10 µL

Gas Chromatography (GC) with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, "this compound" is a non-volatile compound due to its polarity and the presence of the carboxylic acid group, making it unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the non-volatile target analyte into a volatile derivative that can be readily analyzed by GC-MS.

The primary goal of derivatization in this context is to increase the volatility of the analyte by masking the polar functional groups. For a carboxylic acid like "this compound," esterification is a common and effective derivatization strategy. This process involves reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst to form a more volatile ester. For instance, reaction with methanol or ethanol (B145695) would yield the corresponding methyl or ethyl ester.

Once derivatized, the sample is injected into the gas chromatograph. The GC separates the different components of the sample based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer then ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum offers valuable structural information about the original molecule.

While specific GC-MS studies on "this compound" are not widely published, the general methodology for analyzing similar acidic compounds is well-established. For example, the analysis of various short-chain fatty acids and other acidic compounds in complex mixtures like vinegar has been successfully achieved using GC-MS after a suitable derivatization step. nih.gov The choice of derivatizing agent and reaction conditions is crucial and needs to be optimized to ensure complete conversion and avoid the formation of by-products.

Below is an illustrative data table outlining typical parameters for a hypothetical GC-MS analysis of a derivatized "this compound."

ParameterValue/Description
Derivatization Agent Methanol with an acidic catalyst (e.g., H₂SO₄)
Derivative Formed Methyl 2-(2-methylbenzenesulfonyl)acetate
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Temperature Program Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Expected Key Fragments Molecular ion (M+), fragments corresponding to the loss of the methoxy (B1213986) group, the sulfonyl group, and the tolyl group.

This table is a hypothetical representation of a GC-MS method for the analysis of derivatized this compound and is intended for illustrative purposes.

X-ray Diffraction Studies for Solid-State Structure and Crystallography

X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure and crystallographic properties of a crystalline material. This method provides precise information about the arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a compound like "this compound," which is a solid at room temperature, single-crystal X-ray diffraction can reveal its definitive three-dimensional structure.

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the crystal lattice, while their intensities contain information about the arrangement of atoms within the unit cell.

By analyzing the diffraction pattern, researchers can determine the crystal system, space group, and the dimensions of the unit cell. Further refinement of the data allows for the determination of the precise coordinates of each atom in the molecule, leading to a detailed understanding of its molecular geometry and packing in the crystal.

Below is a representative data table summarizing the kind of crystallographic data that would be obtained from an X-ray diffraction study of a crystalline compound like "this compound."

Crystallographic ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1045
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.45
R-factor < 0.05

This table presents typical crystallographic data for a small organic molecule and is for illustrative purposes only. The values are not actual data for this compound.

The detailed structural information obtained from X-ray diffraction is invaluable for understanding the physical and chemical properties of "this compound" and for rationalizing its behavior in the solid state.

Research on Applications of 2 2 Methylbenzenesulfonyl Acetic Acid in Chemical and Materials Science

Role as a Key Intermediate in Organic Synthesis Beyond Biological Applications

The structure of 2-(2-methylbenzenesulfonyl)acetic acid makes it a potentially valuable intermediate or building block in organic synthesis. The molecule possesses two key reactive sites: the carboxylic acid group and the methylene (B1212753) group activated by the adjacent electron-withdrawing sulfonyl group.

The protons on the α-carbon (the carbon between the carboxyl and sulfonyl groups) are acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This reactivity is a cornerstone for constructing more complex molecular architectures.

Furthermore, α-sulfonyl carboxylic acids are known to undergo decarboxylation under certain conditions, a reaction that can be synthetically useful. Recent advancements in photoredox and transition-metal catalysis have utilized carboxylic acids as precursors for radical generation via decarboxylation. organic-chemistry.orgresearchgate.netchemistryviews.org For instance, photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been developed to produce sulfones. organic-chemistry.orgchemistryviews.orgpatsnap.com This suggests that this compound could potentially serve as a precursor to 2-methylbenzyl sulfones through a decarboxylative pathway. Another known reaction of α-sulfonyl carboxylic acids is halogenative decarboxylation, which provides access to dihalomethyl and α-haloalkyl sulfones. acs.org

The general reactivity of the α-sulfonyl carboxylic acid moiety is summarized in the table below, indicating the potential synthetic transformations for this compound.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product Type
Alkylation Base, Alkyl HalideSubstituted α-sulfonyl acetic acid
Aldol Condensation Base, Aldehyde/Ketoneβ-hydroxy-α-sulfonyl acetic acid
Decarboxylative Coupling Photocatalyst/Metal Catalyst2-Methylbenzyl sulfone derivatives
Halogenative Decarboxylation Halogenating AgentHalomethyl (2-methylphenyl) sulfone

These potential reactions highlight the compound's utility as a versatile synthon, enabling the introduction of the 2-methylbenzenesulfonylmethyl group into various organic molecules, which are of interest in the synthesis of specialty chemicals and functional materials.

Potential in Polymer and Material Science Research

The bifunctional nature of this compound makes it a candidate for research in polymer and materials science. The carboxylic acid provides a reactive handle for polymerization, while the sulfonyl group can impart specific properties to the resulting materials. researchgate.net

Carboxylic acids and their derivatives are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. numberanalytics.comwikipedia.orgnumberanalytics.com The carboxylic acid group of this compound can react with diols or diamines to be incorporated into a polymer backbone. This would introduce the bulky and polar 2-methylbenzenesulfonyl side group, which could significantly influence the polymer's properties, such as:

Thermal Stability: Aromatic sulfonyl groups are known to enhance the thermal stability of polymers due to their rigid structure and resistance to oxidation.

Solubility: The polarity of the sulfonyl group could alter the solubility profile of the polymer, potentially increasing its affinity for polar solvents.

Glass Transition Temperature (Tg): The bulky pendant group would likely restrict chain mobility, leading to a higher Tg compared to analogous polymers without this group.

If the aromatic ring were further functionalized to contain another reactive group, the molecule could act as a cross-linking agent, creating a three-dimensional polymer network. patsnap.com This is crucial for producing thermosetting resins, hydrogels, and elastomers with tailored mechanical properties.

The incorporation of sulfonyl groups into materials is a known strategy for creating functional materials. researchgate.net The sulfonyl group is strongly electron-withdrawing and can participate in hydrogen bonding. mdpi.com By incorporating this compound into a material's structure, either as a monomer or as a surface-modifying agent, one could develop materials with specific functionalities.

For instance, polymers containing sulfonic acid groups (though this compound has a sulfonyl group, it is related) are used in ion-exchange membranes for applications like fuel cells and water purification. While this compound does not have a sulfonic acid group, the polarity imparted by the sulfonyl moiety could be exploited in membranes for gas separation or pervaporation. The compound could also be used to modify the surfaces of nanoparticles or other substrates, altering their surface energy, hydrophilicity, and interaction with other molecules. researchgate.net

Catalytic Studies Involving Related Sulfonylated Carboxylic Acids

Aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, are well-established strong acid catalysts in organic synthesis. elchemy.comwikipedia.org They are often used in esterification, dehydration, and polymerization reactions due to their high acidity and, in some cases, better solubility in organic solvents compared to sulfuric acid. elchemy.commxdprocess.com

Given that this compound is a carboxylic acid derivative of a sulfonic acid, its own acidity and potential catalytic activity, or that of its parent sulfonic acid, are areas for exploration. While the carboxylic acid group is less acidic than a sulfonic acid group, the presence of the strongly electron-withdrawing sulfonyl group enhances its acidity compared to simple alkyl carboxylic acids. auburn.edu

Research on related compounds has demonstrated their effectiveness in various catalytic processes.

Table 2: Examples of Catalytic Applications of Related Aromatic Sulfonic Acids

CatalystReaction TypeApplication/SignificanceReference(s)
Benzenesulfonic Acid EsterificationGreen and efficient catalyst for synthesizing acetates. mxdprocess.com
p-Toluenesulfonic Acid EsterificationAlternative to sulfuric acid for continuous synthesis. mxdprocess.com
p-Toluenesulfonic Acid Hydration of AlkynesMetal-free system for the synthesis of ketones. wikipedia.org
Perfluorosulfonic Acid AlkylationSuperacid catalysis for linear alkyl benzene (B151609) formation. organic-chemistry.org

These examples suggest a precedent for the use of aromatic compounds containing sulfur-based acid functionalities in catalysis. Investigating the catalytic potential of this compound or its derivatives in similar transformations could be a fruitful area of research, potentially uncovering new catalytic systems with unique selectivity or activity.

Exploration in Advanced Chemical Process Development

The successful application of any new chemical compound in industry relies on the development of a safe, efficient, and economical manufacturing process. hoffmanchemicals.com For a specialty chemical like this compound, advanced chemical process development would be crucial if a high-value application were identified. processium.comhkust.edu.hk

The development process would involve several key stages:

Synthesis Route Optimization: The initial laboratory-scale synthesis would need to be optimized for large-scale production. This includes evaluating different starting materials, solvents, and catalysts to maximize yield, minimize byproducts, and use more environmentally benign reagents. nalasengineering.com A potential synthesis could involve the reaction of 2-methylthiophenol followed by oxidation and carboxylation, or the reaction of a 2-methylbenzenesulfonyl halide with a malonic ester derivative followed by hydrolysis and decarboxylation.

Process Parameter Control: Key reaction parameters such as temperature, pressure, reaction time, and dosing rates would be meticulously studied to ensure consistent product quality and process safety. Real-time monitoring and control strategies would be implemented. mxdprocess.com

Scale-Up and Engineering: Transitioning the process from the laboratory to a pilot plant and then to full-scale production presents significant engineering challenges. hoffmanchemicals.com This includes reactor design, heat management (especially for exothermic reactions), and materials handling.

Purification and Isolation: Developing an efficient and scalable method for purifying the final product is critical. Techniques such as crystallization, distillation, or chromatography would be evaluated to achieve the desired purity specifications while minimizing product loss and waste generation. hkust.edu.hk

Exploration in this area would focus on creating a robust and sustainable process that is cost-effective and meets regulatory requirements, thereby enabling the commercial viability of this compound for its potential applications. nalasengineering.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Methylbenzyl sulfone
2-Methylthiophenol
Benzenesulfonic acid
Dihalomethyl (2-methylphenyl) sulfone
Halomethyl (2-methylphenyl) sulfone
p-Toluenesulfonic acid
Perfluorosulfonic acid
Sulfuric acid

Table 4: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSource
Molecular Formula C9H10O4SPubChem uni.lu
Molecular Weight 214.24 g/mol PubChem uni.lu
XLogP3 1.1PubChem uni.lu
Hydrogen Bond Donor Count 1PubChem uni.lu
Hydrogen Bond Acceptor Count 4PubChem uni.lu
Rotatable Bond Count 3PubChem uni.lu
Monoisotopic Mass 214.02998 DaPubChem uni.lu

Theoretical and Potential Environmental Considerations of 2 2 Methylbenzenesulfonyl Acetic Acid

General Principles of Chemical Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key factors governing this fate include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and susceptibility to degradation processes.

For 2-(2-Methylbenzenesulfonyl)acetic acid, the presence of both a sulfonic acid derivative (a sulfone) and a carboxylic acid moiety dictates its likely environmental behavior. Both functional groups are highly polar, suggesting the compound will have high water solubility. Consequently, if released into the environment, it is expected to partition primarily into the aqueous phase. Its mobility in soil would likely be high, as its polarity and anionic character at typical environmental pH would limit its adsorption to organic matter and clay surfaces fishersci.com. Chemicals that are highly soluble in water and mobile in soil have a greater potential to contaminate groundwater systems nih.gov.

Persistence is another critical factor. This is determined by the compound's resistance to biotic (biodegradation) and abiotic (e.g., photolysis, hydrolysis) degradation processes. Based on the known stability of the sulfone group and the benzene (B151609) ring, the molecule may exhibit some degree of persistence if degradation pathways are slow.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds Note: Values for the target compound are estimated based on quantitative structure-activity relationship (QSAR) models and data from analogous structures.

PropertyThis compound (Predicted)2-(Methylsulfonyl)acetic acidBenzenesulfonic acid
Molecular Formula C9H10O4SC3H6O4SC6H6O3S
Molecular Weight 214.24 g/mol 138.14 g/mol 158.18 g/mol
Water Solubility HighHighHigh fishersci.com
Log Kow (Octanol-Water Partition Coefficient) < 1.0-1.09 to 0.2 ambeed.com-1.2
Vapor Pressure Very LowLowLow
pKa (Carboxylic Acid) ~2-3~2.5N/A

Potential Degradation Pathways in Environmental Compartments

Degradation is the primary mechanism for the removal of organic compounds from the environment. For this compound, both oxidative and hydrolytic pathways must be considered.

Oxidative degradation, mediated by highly reactive species, is a significant pathway for the transformation of aromatic compounds in the environment. In aquatic systems, this can occur through indirect photolysis, where sunlight generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) nih.govnih.gov.

It is hypothesized that the degradation of this compound would proceed through the following steps:

Hydroxylation of the Aromatic Ring : The initial attack by •OH radicals would likely occur on the activated tolyl ring, adding hydroxyl groups to form phenolic intermediates. The methyl group can influence the position of this attack.

Side-Chain Oxidation : The methyl group and the acetic acid side chain are also susceptible to oxidation. Oxidation of the methyl group could form a carboxylic acid, while the acetic acid moiety could undergo further oxidation or decarboxylation.

Ring Cleavage : Following hydroxylation, the aromatic ring can be opened, leading to the formation of smaller, aliphatic carboxylic acids.

Desulfurization : The carbon-sulfur bond in the sulfone group is generally strong, but it can be cleaved under aggressive oxidative conditions, releasing sulfate ions (SO₄²⁻).

The reaction with sulfate radicals (SO₄•⁻), which can be generated in advanced oxidation processes for water treatment, has been shown to produce organosulfate byproducts from other aromatic compounds nih.govnih.gov. It is theoretically possible that such byproducts could also form during the degradation of this compound.

Table 2: Potential Oxidative Degradation Intermediates and Final Products

Degradation StepPotential Intermediates / Products
Ring Hydroxylation Hydroxylated derivatives of this compound (e.g., catechols, hydroquinones)
Side-Chain Oxidation 2-(Carboxybenzenesulfonyl)acetic acid; 2-(2-Methylbenzenesulfonyl)glyoxylic acid
Ring Fission Aliphatic dicarboxylic acids (e.g., muconic acid derivatives)
Mineralization Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻)

Hydrolysis is the cleavage of a chemical bond by the addition of water. The stability of a compound to hydrolysis is crucial for its persistence in aquatic environments. The this compound molecule contains several key bonds: C-C bonds in the ring and side chain, C-H bonds, C=O in the carboxyl group, and the C-S bonds of the sulfone group.

The sulfone group (R-SO₂-R') is known to be exceptionally stable and resistant to hydrolysis under typical environmental conditions (pH 4-9) rsc.org. Unlike sulfonyl halides or sulfate esters, which can hydrolyze relatively quickly, the carbon-sulfur bonds in sulfones are not susceptible to cleavage by water at ambient temperatures rsc.org. Similarly, the C-C bonds of the aromatic ring and the acetic acid moiety are hydrolytically stable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Theoretical Bioaccumulation and Ecotoxicity Assessment Frameworks

Assessing the potential environmental risk of a chemical involves evaluating its propensity to accumulate in organisms and its toxicity to them.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrated in its tissues. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow (typically >3) suggests a chemical is lipophilic ("fat-loving") and may accumulate in the fatty tissues of organisms.

For this compound, the presence of the polar sulfone and carboxylic acid groups results in high water solubility and a predicted low Log Kow value (<<3) ambeed.com. This suggests that the compound has a low potential for bioaccumulation regulations.gov. Many sulfonated organic compounds are known to be readily metabolized and excreted by organisms, further reducing their bioconcentration factor (BCF) regulations.gov.

Ecotoxicity assessment involves exposing representative aquatic or terrestrial organisms to the chemical and observing adverse effects. Standard tests measure acute toxicity (short-term, high concentration exposure) and chronic toxicity (long-term, low concentration exposure). Endpoints include mortality (LC50, lethal concentration for 50% of the test population), immobilization (EC50), or sublethal effects on growth and reproduction (No Observed Effect Concentration, NOEC).

Since no specific ecotoxicity data exist for this compound, an assessment must rely on data from structurally similar chemicals. Aromatic sulfonic acids generally exhibit moderate to low toxicity to aquatic organisms nv.govepa.gov. The risk is evaluated using frameworks such as comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is greater than 1, there may be a risk to the environment. Substances are also screened for Persistent, Bioaccumulative, and Toxic (PBT) characteristics, though this compound is unlikely to meet the bioaccumulation criteria cdhfinechemical.com.

Table 3: Ecotoxicity Data for Structurally Related Compounds

CompoundOrganismEndpointValueReference
Benzenesulfonic acid Fish (Leuciscus idus)LC50 (48h)>500 mg/L
p-Toluenesulfonic acid Rat (oral)LD501410 mg/kg nv.gov
Alkyl (C10-16) Benzenesulfonic Acid FishLC50 (96h)1.67 mg/L
Alkyl (C10-16) Benzenesulfonic Acid DaphniaEC50 (48h)2.9 mg/L
Alkyl (C10-16) Benzenesulfonic Acid AlgaeEC50 (96h)29 mg/L

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Methylbenzenesulfonyl)acetic acid?

Methodological Answer: The synthesis typically involves sulfonation of 2-methyltoluene derivatives followed by coupling with an acetic acid moiety. A validated approach includes:

  • Step 1: React 2-methylbenzenesulfonyl chloride with a glycine derivative (e.g., ethyl glycinate) in the presence of a base (e.g., NaOH) to form the sulfonamide intermediate.
  • Step 2: Hydrolyze the ester group under acidic conditions (e.g., HCl/water) to yield the acetic acid functionality.
  • Key Parameters: Temperature (0–5°C for sulfonation), solvent (tetrahydrofuran or dichloromethane), and reaction time (4–6 hours). Yield optimization (~70–80%) requires precise stoichiometric control of sulfonyl chloride .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Use orthogonal techniques:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methyl group at δ ~2.5 ppm, sulfonyl protons at δ ~7.3–7.8 ppm, acetic acid carbonyl at δ ~170 ppm) .
  • X-ray Crystallography: Resolve crystal structure to confirm bond angles and molecular packing (monoclinic system, space group P21/cP2_1/c) .
  • HPLC-MS: Validate purity (>95%) and molecular ion peaks (m/zm/z ~228 for [M+H]+^+) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the sulfonyl or acetic acid groups be addressed?

Methodological Answer: Regioselective functionalization requires tailored reagents:

  • Sulfonyl Group: Electrophilic aromatic substitution (e.g., nitration) at the benzene ring is hindered by the electron-withdrawing sulfonyl group. Use directed ortho-metalation (e.g., LDA/THF at -78°C) to introduce substituents .
  • Acetic Acid Moiety: Convert the carboxylic acid to an acyl chloride (SOCl2_2) for nucleophilic substitutions (e.g., amide formation with primary amines) .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa)?

Methodological Answer:

  • Solubility Discrepancies: Perform turbidimetric titration in varying solvents (e.g., DMSO, ethanol, water) under controlled pH. For example, solubility in DMSO is typically >50 mg/mL, but drops sharply in aqueous buffers (pH <4) due to protonation of the sulfonyl group .
  • pKa Determination: Use potentiometric titration (e.g., Sirius T3 instrument) or computational tools (e.g., ACD/Labs). Reported pKa values for the acetic acid group range from 3.8–4.2; discrepancies may arise from solvent polarity .

Q. What strategies enhance the compound’s utility in enzyme inhibition studies (e.g., ADAM-17)?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified aryl groups (e.g., 3,5-difluorobenzyl or quinoline substituents) to probe binding affinity. For example, replacing the methyl group with electron-withdrawing substituents improves IC50_{50} values by 10-fold .
  • Biological Assays: Use fluorescence resonance energy transfer (FRET) assays with a quenched peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2_2) to measure inhibition kinetics .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields during scale-up?

Methodological Answer:

  • Root Cause: Impurities in sulfonyl chloride starting material or side reactions (e.g., over-sulfonation).
  • Resolution:
  • Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates.
  • Process Monitoring: Track reaction progress via TLC (Rf_f ~0.3 in 7:3 hexane:EtOAc) and adjust stoichiometry dynamically .

Applications in Drug Discovery

Q. What role does this compound play in metalloprotease inhibitor design?

Methodological Answer: The compound serves as a zinc-binding group (ZBG) in ADAM-17 inhibitors:

  • Mechanism: The sulfonyl and carboxylate groups coordinate with the catalytic Zn2+^{2+} ion in the enzyme’s active site.
  • Optimization: Introduce hydrophobic substituents (e.g., biphenyl or isoxazole) to enhance binding pocket interactions, improving selectivity over MMP-2/9 .

Functionalization Strategies

Q. What advanced methods enable diversification of the acetic acid moiety?

Methodological Answer:

  • Peptide Conjugation: Use carbodiimide coupling (EDC/NHS) to link the carboxylic acid to amine-containing peptides for targeted drug delivery .
  • Prodrug Synthesis: Esterify the acid group (e.g., methyl or pivaloyloxymethyl esters) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.